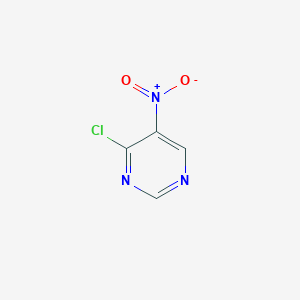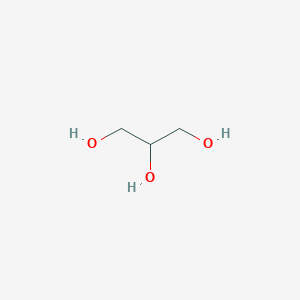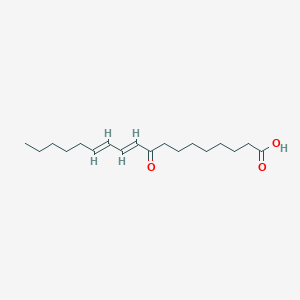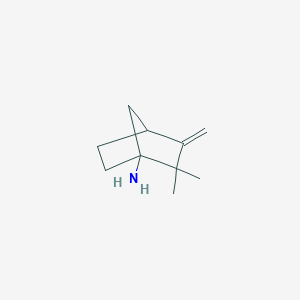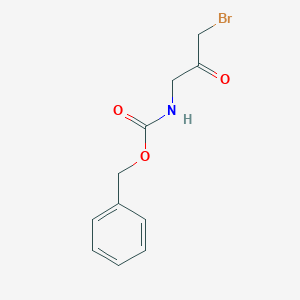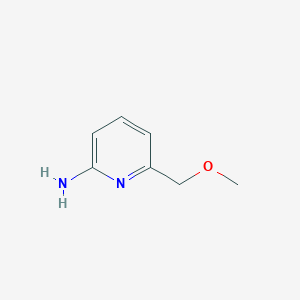![molecular formula C11H11NOS B138731 (E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol CAS No. 125901-73-7](/img/structure/B138731.png)
(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MBT-OH and is a derivative of benzothiazole.
Wirkmechanismus
The mechanism of action of MBT-OH is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death.
Biochemical and Physiological Effects:
MBT-OH has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of certain proteins that are involved in the growth and survival of cancer cells. Additionally, MBT-OH has been shown to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using MBT-OH in lab experiments is its potential to act as a therapeutic agent for various diseases, including cancer. However, one of the limitations of using MBT-OH is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on MBT-OH. One of the areas that require further investigation is the mechanism of action of MBT-OH. Additionally, more research is needed to determine the optimal dosage and administration of MBT-OH for therapeutic use. Further studies are also needed to investigate the potential applications of MBT-OH in other fields, such as agriculture and environmental science.
In conclusion, MBT-OH is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its ability to act as a therapeutic agent for various diseases, including cancer, makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and determine its optimal dosage and administration for therapeutic use.
Synthesemethoden
The synthesis of MBT-OH can be achieved through various methods, including the reaction of 2-methylbenzo[d]thiazole with propargyl alcohol in the presence of a catalyst. Another method involves the reaction of 2-methylbenzo[d]thiazole with propargyl bromide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
MBT-OH has shown potential applications in various fields of scientific research. One of the significant applications of MBT-OH is in the field of medicinal chemistry, where it is being studied for its potential to act as a therapeutic agent for various diseases, including cancer. MBT-OH has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
125901-73-7 |
|---|---|
Produktname |
(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol |
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
(E)-3-(2-methyl-1,3-benzothiazol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-7-9(3-2-6-13)4-5-11(10)14-8/h2-5,7,13H,6H2,1H3/b3-2+ |
InChI-Schlüssel |
YFWKBZYYSGZOQX-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=NC2=C(S1)C=CC(=C2)/C=C/CO |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)C=CCO |
Synonyme |
2-Propen-1-ol,3-(2-methyl-5-benzothiazolyl)-,(E)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



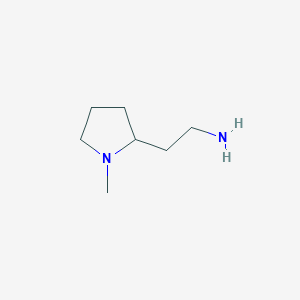
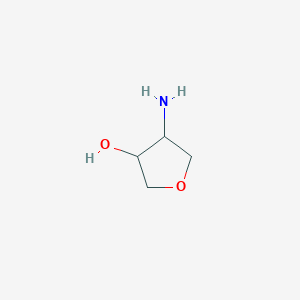
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)

